molecular formula C21H22N4OS B4797287 1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE

1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE

Cat. No.: B4797287
M. Wt: 378.5 g/mol
InChI Key: HHQLTVSTRMCQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-16-19(27-20(23-16)18-8-5-9-22-14-18)21(26)25-12-10-24(11-13-25)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLTVSTRMCQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE
Reactant of Route 5
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE
Reactant of Route 6
1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE

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